molecular formula C9H11NO B1588552 (S)-(+)-2-Indolinemethanol CAS No. 27640-33-1

(S)-(+)-2-Indolinemethanol

Cat. No. B1588552
CAS RN: 27640-33-1
M. Wt: 149.19 g/mol
InChI Key: GRPOFAKYHPAXNP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-2-Indolinemethanol , also known as 2-Indolinemethanol , is a chiral organic compound with the chemical formula C₉H₁₁NO. It belongs to the class of indole derivatives and contains both an indole ring and an alcohol functional group. The compound exists in two enantiomeric forms: (S)-(+)-2-Indolinemethanol and ®-(-)-2-Indolinemethanol. It is commonly used in synthetic chemistry and pharmaceutical research.



Synthesis Analysis

The synthesis of (S)-(+)-2-Indolinemethanol involves several methods, including:



  • Friedel-Crafts acylation : Acylation of indole with an acid chloride followed by reduction of the resulting ketone.

  • Reductive amination : Reaction of indole with formaldehyde and an amine, followed by reduction.

  • Enantioselective synthesis : Chiral catalysts can be used to selectively form the desired enantiomer.



Molecular Structure Analysis

The molecular structure of (S)-(+)-2-Indolinemethanol consists of an indole ring fused to a methanol group. The chiral center at the carbon bearing the hydroxyl group gives rise to its enantiomeric forms.



Chemical Reactions Analysis

(S)-(+)-2-Indolinemethanol can undergo various reactions, including:



  • Oxidation : Conversion of the alcohol group to a carbonyl group (aldehyde or ketone).

  • Substitution reactions : Nucleophilic substitution at the indole nitrogen or the alcohol group.

  • Reduction : Conversion of the carbonyl group back to the alcohol.



Physical And Chemical Properties Analysis


  • Physical properties :

    • Melting point: Varies depending on the enantiomer.

    • Solubility: Soluble in polar solvents.

    • Color: Typically white to off-white crystalline solid.



  • Chemical properties :

    • Reacts with acids, bases, and oxidizing agents.

    • Forms salts with acids.




Scientific Research Applications

1. Catalyst Development

(S)-(+)-2-Indolinemethanol has been used in the synthesis and characterization of novel P-stereogenic bis-phosphoramidite pincer palladium complexes. These complexes exhibit good thermal stability and have been active in asymmetric homoallylation reactions, showcasing their potential as catalysts in organic synthesis (Li et al., 2010).

2. Photocatalysis in Drug Discovery

This compound has also found application in photocatalytic dearomative intermolecular [2 + 2] cycloaddition of heterocycles, a process valuable in building molecular complexity for drug discovery. The method demonstrates good yield and regio- and diastereoselectivity, extending to azaindole heterocycles (Oderinde et al., 2020).

3. Synthesis of Oxindole Frameworks

A synergistic-catalysis-enabled reaction of 2-indolymethanols with oxonium ylides, utilizing (S)-(+)-2-Indolinemethanol, facilitates the construction of 3-indolyl-3-alkoxy oxindole scaffolds. This process represents a novel approach for employing the C3-electrophilicity of an indole in synthesis (Ma et al., 2018).

4. Tandem Friedel-Crafts Reaction

The compound is instrumental in the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction, enabling the synthesis of tryptophan derivatives. This process is significant in both synthetic and biological applications, including the development of unnatural tryptophan derivatives (Kieffer et al., 2012).

5. Accelerating Chemical Reactions

It has been used in studying the acceleration of hydrazone formation in charged microdroplets, a method that provides insights into reaction kinetics and can have implications in various chemical synthesis processes (Bain et al., 2016).

Safety And Hazards

(S)-(+)-2-Indolinemethanol is generally considered safe when handled properly. However, it is essential to follow safety precautions, including proper lab practices, protective equipment, and waste disposal.


Future Directions

Research on (S)-(+)-2-Indolinemethanol continues to explore its applications in drug development, asymmetric synthesis, and material science. Future studies may focus on its biological activity, enantioselective reactions, and potential therapeutic uses.


properties

IUPAC Name

[(2S)-2,3-dihydro-1H-indol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,8,10-11H,5-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPOFAKYHPAXNP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426232
Record name (S)-(+)-2-Indolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-Indolinemethanol

CAS RN

27640-33-1
Record name (S)-(+)-2-Indolinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-Indolinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (RS)-indoline-2-carboxylic acid (8.16 g, 50 mmol) in tetrahydrofuran (50 ml) was added under ice-cooling lithium aluminum hydride (5.7 g, 150 mmol) and the mixture was stirred at 60° C. for 18 h. The reaction mixture was stirred under ice-cooling and ethanol and 1N hydrochloric acid were added. The precipitate was filtered off and the mother liquor was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the obtained residue was applied to silica gel column chromatography and eluted with ethyl acetate-hexane (1:4-1:1) to give the title compound (4.8 g, 64%).
Quantity
8.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

A solution of 5.12 g of ethyl indoline-2-carboxylate (prepared as described in Preparation 1) in 20 ml of anhydrous tetrahydrofuran was added dropwise, whilst ice-cooling, to a mixture of 1.20 g of lithium aluminum hydride and 80 ml of anhydrous tetrahydrofuran, and the resulting mixture was stirred at room temperature for 2 hours. After this, an excess of sodium sulfate decahydrate was added to the mixture, which was then stirred for 20 minutes. At the end of this time, insoluble materials were filtered off and the filtrate was concentrated by evaporation under reduced pressure. The concentrate was purified by column chromatography through silica gel, using a 3:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 3.81 g of the title compound having Rf=0.16 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of LiAlH4 (4.65 g, 0.122 mol) in THF (100 mL) was added dropwise 2-methoxycarbonylindoline (10.85 g, 0.0613 mol) in THF 260 mL at room temperature. The mixture was refluxed for 3.5 h and then excess reagent was decomposed by addition of aqueous THF. To the mixture was added 1N aqueous NaOH (50 mL), water (100 mL), and diethyl ether (100 mL), successively. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated to give 8.77 g of 2-hydroxymethylindoline (96%): 1H NMR (270 MHz, CDCl3) δ7.08 (d, 1H, J=7 Hz), 7.02 (t, 1H, J=7 Hz), 6,71 (t, 1H, J=7 Hz), 6.64 (d, 1H, J=7 Hz), 4.02 (m, 1H), 3.70 (dd, 1H, J=11, 4 Hz), 3.56 (dd, 1H, J=11, 7 Hz), 3.09 (dd, 1H, J=16, 9 Hz), 2.81 (dd, 1H, J=16, 8 Hz).
Quantity
4.65 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.85 g
Type
reactant
Reaction Step Two
Name
Quantity
260 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A slurry of racemic indoline-2-carboxylic acid (5.00 g) and anhydrous THF (60 mL) is cooled to 0° C. under an atmosphere of nitrogen. To this slurry is added 1.0 M borane-THF complex (100 mL) via syringe over 40 minutes. The resulting solution is allowed to warm to room temperature while stirring overnight. Water (ca. 400 mL) is slowly added to quench the reaction. The mixture is extracted with diethyl ether (400 mL). The combined organic layers are washed with saturated sodium bicarbonate solution followed by brine, dried (Na2SO4), filtered, and concentrated to afford 4.31 g (94%) of the title compound as a colorless foam. Physical characteristics: MS (ESI+) m/z 150 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-2-Indolinemethanol
Reactant of Route 2
(S)-(+)-2-Indolinemethanol
Reactant of Route 3
(S)-(+)-2-Indolinemethanol
Reactant of Route 4
(S)-(+)-2-Indolinemethanol
Reactant of Route 5
(S)-(+)-2-Indolinemethanol
Reactant of Route 6
(S)-(+)-2-Indolinemethanol

Citations

For This Compound
2
Citations
FC Sequeira, MT Bovino, AJ Chipre, SR Chemler - Synthesis, 2012 - thieme-connect.com
(S)-5-Fluoro-2-(2,2,6,6-tetramethylpiperidin-1-yloxymethyl)-1-tosylindoline, a 2-methyleneoxy-substituted chiral indoline, was synthesized on multigram scale using an efficient copper-…
Number of citations: 30 www.thieme-connect.com
JW Kim - 2008 - search.proquest.com
Vicinal haloamines as versatile synthetic intermediates in organic synthesis and nitrogen-containing heterocycles are very important compounds. Vicinal haloamines can play a role as …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.